molecular formula C13H11ClN2O4S B2847096 N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide CAS No. 321720-67-6

N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide

Cat. No. B2847096
CAS RN: 321720-67-6
M. Wt: 326.75
InChI Key: HUUFCMMEFDUAOT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods . For instance, chelates have been created with a stoichiometry of 1:2 (M:Ligand) and the analytical data of the complexes are in good agreement with the general formula ML2 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR, 13C-NMR, and IR . These techniques provide information about the hydrogen, carbon, and functional groups present in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives, which are structurally similar, have been reported to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride, include a molecular weight of 194.06 and a melting point of 153-158°C .

Safety and Hazards

Safety data sheets for similar compounds suggest precautions such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation . They also suggest that these compounds should not be released into the environment .

Future Directions

While specific future directions for this compound are not available, it’s worth noting that similar compounds are being offered for scientific research needs . This suggests that there may be ongoing interest in studying these types of compounds for potential applications.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-13-4-2-1-3-10(13)9-15-21(19,20)12-7-5-11(6-8-12)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUFCMMEFDUAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide

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